molecular formula C12H21NO3 B8717013 [3-{[(1,1-Dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolyl]methanol

[3-{[(1,1-Dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolyl]methanol

Cat. No.: B8717013
M. Wt: 227.30 g/mol
InChI Key: OVQACJYGSMOMTG-UHFFFAOYSA-N
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Description

[3-{[(1,1-Dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolyl]methanol is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxymethyl]-5-propan-2-yl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C12H21NO3/c1-8(2)11-9(6-14)10(13-16-11)7-15-12(3,4)5/h8,14H,6-7H2,1-5H3

InChI Key

OVQACJYGSMOMTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)COC(C)(C)C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-{[(1,1-dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolecarboxylate (21.5 g, 84.2 mmol) in tetrahydrofuran (250 mL) at 0° C. was added a 1.5 M solution of diisobutylaluminum hydride in toluene (185 mL, 278 mmol) slowly. The solution was allowed to warm slowly to ambient temperature overnight then was re-cooled to 0° C. and approximately 250 mL of Rochelle's salt was added dropwise followed by approximately 300 mL of ethyl acetate. An additional 250 mL of Rochelle's salt and 500 mL of ethyl acetate were added and the mixture was stirred at 0° C. for approximately 20 minutes and then at ambient temperature for approximately 4 hours. The mixture was filtered. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, concentrated, and purified by chromatography (silica gel, 20% ethyl acetate in hexanes) to afford [3-{[(1,1-dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolyl]methanol (15.2 g, 91%). 1H-NMR (400 MHz, DMSO-d6) δ 4.76 (t, J=5 Hz, 1H), 4.39 (s, 2H), 4.32 (d, J=5 Hz, 2H), 3.24 (septet, J=7 Hz, 1H), 1.21 (d, J=7 Hz, 6H), 1.18 (s, 9H).
Name
methyl 3-{[(1,1-dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolecarboxylate
Quantity
21.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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